4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride is a synthetic compound with notable pharmacological properties. It is classified as an imidazole derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and antifungal effects. The chemical formula for this compound is C13H15Cl2N3, and it has a molecular weight of 284.18 g/mol. This compound is also associated with the CAS number 1315365-95-7, indicating its unique identification in chemical databases.
This compound is primarily synthesized in laboratory settings for research purposes. It falls under the category of heterocyclic compounds, specifically imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of the chlorophenyl and pyrrolidine groups contributes to its potential biological activity. The hydrochloride form enhances its solubility in water, making it suitable for various applications in medicinal chemistry.
The synthesis of 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride typically involves multi-step organic reactions. One common approach includes the reaction of 2-chlorobenzaldehyde with pyrrolidine followed by cyclization to form the imidazole ring.
The molecular structure of 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride features:
Clc1ccccc1-c1c[nH]c(CC2CCCN2)n1
.4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride can undergo various chemical reactions typical for imidazole derivatives, including:
The reactivity can be influenced by substituents on the aromatic ring and the nitrogen atoms within the imidazole structure, allowing for diverse synthetic pathways and modifications.
The mechanism of action for compounds like 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride often involves interaction with biological targets such as enzymes or receptors.
Research has shown that imidazole derivatives exhibit significant antibacterial activity against various pathogens, making them valuable in pharmaceutical applications.
4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride has several scientific uses:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4